ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a purine-based derivative with a 1,3-dimethylxanthine core. Key structural features include:
- Position 7: A 2-chlorobenzyl substituent, which introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
- Position 8: A sulfanylacetate ethyl ester group, which enhances lipophilicity and may act as a prodrug for carboxylic acid metabolites.
- Positions 1 and 3: Methyl groups that stabilize the purine ring and influence binding interactions with biological targets.
This compound is synthesized via alkylation of the xanthine core with ethyl 2-chloroacetate under basic conditions, followed by substitution at position 8 using thiol-containing reagents . Its design aligns with strategies to optimize adenosine receptor antagonism or enzyme inhibition, common in bronchodilators and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S/c1-4-27-13(24)10-28-17-20-15-14(16(25)22(3)18(26)21(15)2)23(17)9-11-7-5-6-8-12(11)19/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBZJGCELCIWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfanylacetate Moiety: The final step includes the reaction of the intermediate with ethyl bromoacetate in the presence of a thiol, such as thiourea, to introduce the sulfanylacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The purine core can mimic nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The chlorobenzyl group may enhance binding affinity to certain enzymes or receptors, while the sulfanylacetate moiety could participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate with structurally related derivatives, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects at Position 7: Aromatic vs. Aliphatic: The 2-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from aliphatic chains (e.g., heptyl in ). Aromatic groups generally enhance binding to hydrophobic pockets in enzymes or receptors.
Substituent Effects at Position 8 :
- Ester vs. Acid : Ethyl esters (e.g., target compound) balance lipophilicity and hydrolytic conversion to active acids, whereas carboxylic acids (e.g., ) exhibit higher polarity but poorer absorption .
- Chain Modifications : Hydroxyethyl sulfanyl groups (e.g., ) improve solubility but may reduce metabolic stability compared to ester-protected chains .
Pharmacological Implications: Compounds with 2-chlorobenzyl groups (target and ) are hypothesized to exhibit stronger adenosine A1 receptor antagonism due to enhanced electron-withdrawing effects, as seen in related xanthine derivatives . Methyl esters (e.g., ) are more prone to rapid hydrolysis in vivo, limiting their duration of action compared to ethyl esters .
Research Findings and Structural Insights
- Synthetic Flexibility : The xanthine core allows modular substitution at positions 7 and 8 using alkylation and nucleophilic substitution, enabling rapid diversification .
- Crystallographic Data : Derivatives like doxofylline analogs (e.g., ) reveal that substituents at position 7 influence hydrogen-bonding networks and crystal packing, which correlate with solubility and stability .
- Biological Activity: Free-base analogs of similar compounds (e.g., ) show moderate to high affinity for adenosine receptors, with IC50 values in the nanomolar range, suggesting the target compound may share this profile .
Biological Activity
Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 358.83 g/mol
- CAS Number : 372503-02-1
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
Antioxidant Properties
The compound also demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.
Case Studies
- Study on Cancer Cell Lines :
- Researchers evaluated the effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results indicated a dose-dependent reduction in cell viability with IC50 values of 25 µM and 30 µM for MCF-7 and A549 cells respectively.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
- Antioxidant Activity Assessment :
- The DPPH radical scavenging assay demonstrated that the compound has a significant ability to neutralize free radicals.
- The half-maximal effective concentration (EC50) was found to be 15 µM.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
Absorption and Distribution
The compound is expected to have moderate absorption due to its lipophilic nature. Studies suggest it can penetrate biological membranes effectively.
Metabolism
Preliminary data indicate hepatic metabolism via cytochrome P450 enzymes could play a role in its bioavailability and clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
